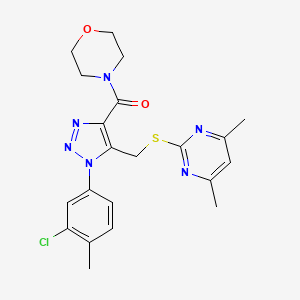
(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone)” is a complex organic molecule that features a triazole ring, a pyrimidine ring, and a morpholine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the pyrimidine and morpholine groups, and the introduction of the chloro and methyl substituents. Typical reaction conditions might include:
Formation of the triazole ring: This could be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the pyrimidine group: This might involve nucleophilic substitution reactions.
Introduction of the morpholine group: This could be done through amide bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow chemistry to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions could occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(piperidino)methanone)
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone)
Uniqueness
The presence of the morpholine ring might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different ring structures.
Propriétés
Numéro CAS |
1210193-26-2 |
|---|---|
Formule moléculaire |
C21H23ClN6O2S |
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
[1-(3-chloro-4-methylphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H23ClN6O2S/c1-13-4-5-16(11-17(13)22)28-18(12-31-21-23-14(2)10-15(3)24-21)19(25-26-28)20(29)27-6-8-30-9-7-27/h4-5,10-11H,6-9,12H2,1-3H3 |
Clé InChI |
HLNKANUITWPXSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)CSC4=NC(=CC(=N4)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


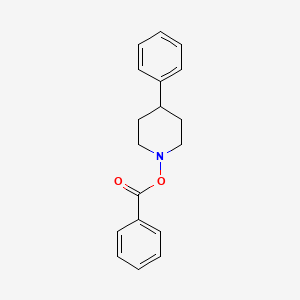

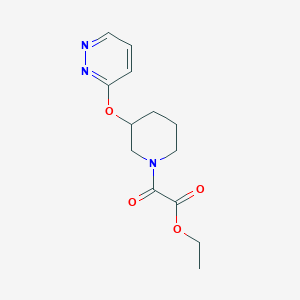
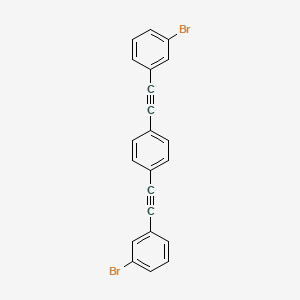


![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
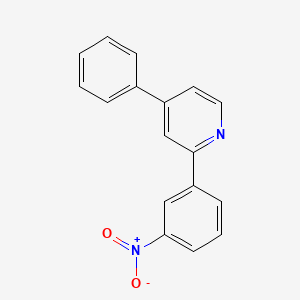
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
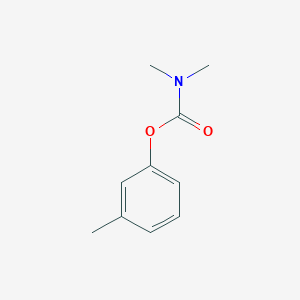
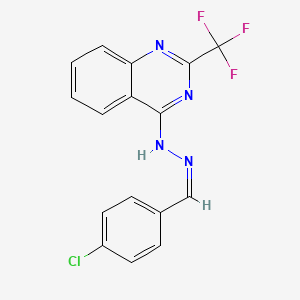
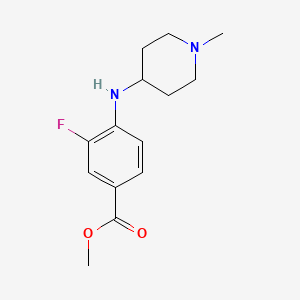
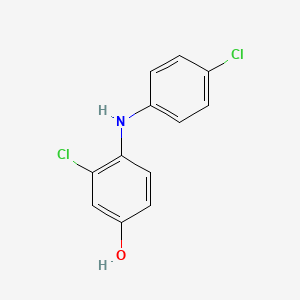
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
